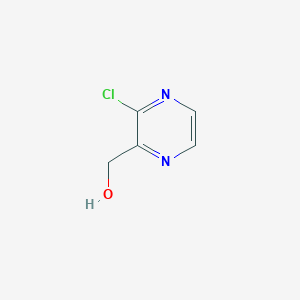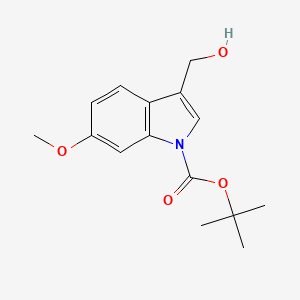
3-溴-2-氟-5-甲基苯硼酸
描述
“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a boronic acid compound with a molecular weight of 232.84 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (3-bromo-5-fluoro-2-methylphenyl)boronic acid . Its InChI code is 1S/C7H7BBrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including “3-Bromo-2-fluoro-5-methylphenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of biaryl compounds .Physical And Chemical Properties Analysis
“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The compound has a boiling point of 348.2±52.0 °C at 760 mmHg .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
3-Bromo-2-fluoro-5-methylphenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between various organic moieties. The boronic acid acts as a nucleophilic partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst. This method is widely used for synthesizing complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation Studies
The compound is used in protodeboronation studies to understand the removal of the boron moiety from boronic esters . Protodeboronation is a critical step in organic synthesis, especially when the boron group’s removal is necessary after it has served its purpose in earlier reaction steps. This process is essential for the synthesis of natural products and complex molecules.
Radical-Polar Crossover Reactions
It serves as a substrate in radical-polar crossover reactions . These reactions are a novel approach to creating complex molecules where a radical species is generated and then undergoes a polar reaction. This dual reactivity mode opens up new pathways for constructing carbon skeletons that are otherwise challenging to synthesize.
Homologation Reactions
This boronic acid is involved in homologation reactions, where it helps in chain-lengthening processes . Homologation is particularly useful in the field of drug discovery, where slight modifications to the molecular structure can lead to significant changes in biological activity.
Arylation Processes
The compound is integral to arylation processes, where an aryl group is introduced into a molecule . Arylation is crucial for the diversification of molecular frameworks, particularly in the development of new medicinal compounds.
Amide Activation and Functionalization
Researchers utilize 3-Bromo-2-fluoro-5-methylphenylboronic acid in the activation and functionalization of amides . Amides are common linkages in organic compounds, and their modification is important for altering the properties of a molecule, such as increasing its potency or improving its pharmacokinetic profile.
Development of Boron-Doped Semiconductors
In materials science, this boronic acid is explored for the development of boron-doped semiconductors . Boron doping is a method to modulate the electrical properties of semiconductors, which is vital for the advancement of electronic devices.
Synthesis of Boron-Containing Polymers
Lastly, it is used in the synthesis of boron-containing polymers . These polymers have unique properties, such as flame retardancy and neutron absorption, making them valuable in various industrial applications, including in the aerospace and nuclear industries.
安全和危害
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .
Mode of Action
3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This transmetalation step is part of the reaction mechanism and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates, is a key biochemical pathway . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the production of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .
Result of Action
The result of the action of 3-Bromo-2-fluoro-5-methylphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of 3-Bromo-2-fluoro-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Moreover, the compound’s stability might be influenced by storage conditions, as suggested by the recommended storage temperature of 2-8°C .
属性
IUPAC Name |
(3-bromo-2-fluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBZWKLVJIPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659384 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957066-00-1 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
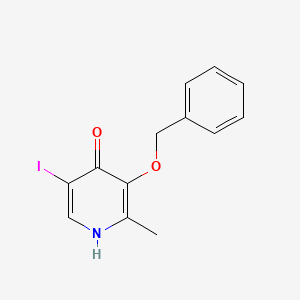
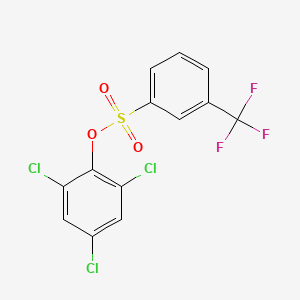
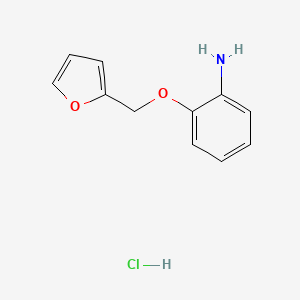
![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)

![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)
![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)


